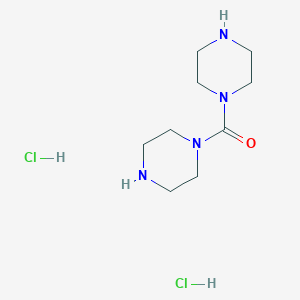
Di(1-piperazinyl)methanone Dihydrochloride
Descripción general
Descripción
Di(1-piperazinyl)methanone Dihydrochloride (CAS# 208711-30-2) is a research chemical . It has a molecular weight of 271.19 and a molecular formula of C9H20Cl2N4O .
Molecular Structure Analysis
The compound has a complex structure with two piperazine rings attached to a methanone group. The InChI code for the compound is1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H . Physical And Chemical Properties Analysis
Di(1-piperazinyl)methanone Dihydrochloride is a light yellow to brown solid . It has a molecular weight of 271.19 . The compound is stable at +4°C .Aplicaciones Científicas De Investigación
Monoacylglycerol Lipase (MAGL) Inhibition
Di(1-piperazinyl)methanone Dihydrochloride: has been identified as a reversible inhibitor of MAGL, an enzyme that plays a crucial role in the endocannabinoid system . This system is involved in various physiological processes, including inflammation, pain sensation, and cancer progression. The compound’s ability to inhibit MAGL can be leveraged to develop new therapeutic agents for neurodegenerative diseases, cancer, and chronic pain .
Antiproliferative Activity
Derivatives of Di(1-piperazinyl)methanone Dihydrochloride have shown promising antiproliferative activity against breast and ovarian cancer cell lines . This suggests its potential use in cancer research, particularly in the development of chemotherapeutic agents that target specific cancer cell types.
Carboxyl Group Derivatization
In analytical chemistry, Di(1-piperazinyl)methanone Dihydrochloride can be used as a derivatization reagent for carboxyl groups on peptides . This application is crucial for enhancing the detection and analysis of peptides in complex biological samples, aiding in proteomics research.
Cytotoxic Activity Screening
Substituted derivatives of Di(1-piperazinyl)methanone Dihydrochloride have been synthesized and screened for their cytotoxic activity against various cell lines . This screening is vital for identifying potential compounds that could be developed into anticancer drugs.
Propiedades
IUPAC Name |
di(piperazin-1-yl)methanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTQLAALIXSTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(1-piperazinyl)methanone Dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
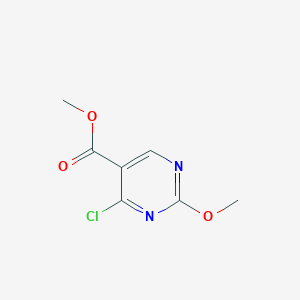
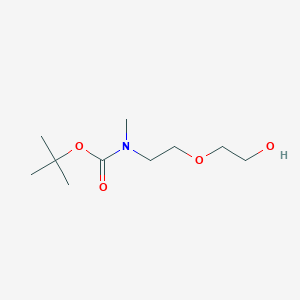

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1459617.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)

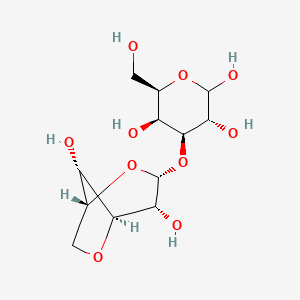
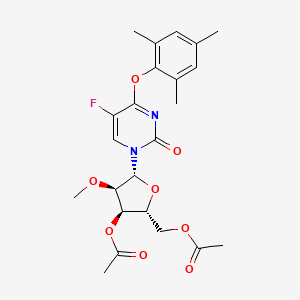
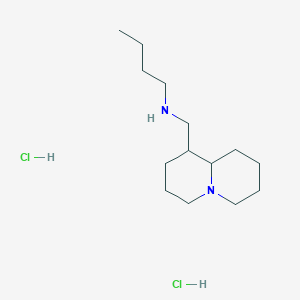
![1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole](/img/structure/B1459623.png)
